tert-butyl N-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate
Description
Compound Overview and Significance
tert-Butyl N-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate (CAS: 2060041-97-4) is a structurally complex organic compound combining a 1,2,3-triazole core with a carbamate-protected aminomethylphenyl group. Its molecular formula, $$ \text{C}{15}\text{H}{21}\text{N}5\text{O}2 $$, and molecular weight of 303.36 g/mol reflect its hybrid architecture. The compound’s significance lies in its role as a synthetic intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting receptors such as vasopressin V1A. The tert-butyl carbamate (Boc) group enhances stability during synthetic processes, while the 1,2,3-triazole moiety enables click chemistry applications.
Chemical Classification within Triazole-Carbamate Derivatives
This compound belongs to the triazole-carbamate class, characterized by the fusion of a 1,2,3-triazole ring and a carbamate functional group. Key structural features include:
- Triazole core : A five-membered aromatic ring with three nitrogen atoms, enabling hydrogen bonding and dipole interactions.
- Carbamate group : The tert-butyloxycarbonyl (Boc) moiety acts as a protecting group for amines, preventing unwanted side reactions during synthesis.
- Aminomethylphenyl substituent : Provides a primary amine for further functionalization, often critical in drug design.
Table 1: Comparative Analysis of Triazole-Carbamate Derivatives
Historical Context of 1,2,3-Triazole Development
The discovery of 1,2,3-triazoles dates to the early 20th century, but their utility expanded with the advent of the Huisgen azide-alkyne cycloaddition in the 1960s. Copper-catalyzed variants (CuAAC), developed in the 2000s, enabled regioselective synthesis of 1,4-disubstituted triazoles, revolutionizing drug discovery. The compound of interest exemplifies modern applications of these methods, leveraging triazole’s bioisosteric properties to mimic amide bonds while resisting metabolic degradation.
Nomenclature and Structural Classification
The IUPAC name, tert-butyl $$ N $$-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate, delineates its structure systematically:
- Core : 1H-1,2,3-triazole (positions 1–3 nitrogen atoms).
- Substituents :
- Position 1: 3-(Aminomethyl)phenyl group.
- Position 4: Methyl group linked to a Boc-protected amine.
- Carbamate : tert-Butyloxycarbonyl (Boc) group attached via a carbamate bond.
Properties
IUPAC Name |
tert-butyl N-[[1-[3-(aminomethyl)phenyl]triazol-4-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-15(2,3)22-14(21)17-9-12-10-20(19-18-12)13-6-4-5-11(7-13)8-16/h4-7,10H,8-9,16H2,1-3H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNLGPALHKDSLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN(N=N1)C2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of n-boc-protected anilines, suggesting that it may interact with enzymes or receptors that recognize aniline structures.
Mode of Action
Given its structural similarity to other n-boc-protected anilines, it is likely that it interacts with its targets through its aminomethylphenyl and triazolylmethyl groups.
Result of Action
Similar compounds have shown antitumor activities, suggesting potential cytotoxic effects.
Biological Activity
Introduction
tert-butyl N-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate (CAS Number: 2060041-97-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₂₁N₅O₂
- Molecular Weight : 303.36 g/mol
The compound features a triazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with triazole moieties. The structure of this compound suggests that it may exhibit similar properties.
Case Study: Antimicrobial Efficacy
In a study examining various triazole derivatives, compounds similar to this compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL . This indicates that the compound could potentially be developed as an antibiotic agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the aminomethyl group on the phenyl ring enhances its interaction with biological targets.
| Compound | Structure | MIC (µg/mL) | Activity |
|---|---|---|---|
| A | Similar to tert-butyl carbamate | 4 | Anti-MRSA |
| B | Variants with different substitutions | 8 | Moderate |
| C | No substitutions | >16 | Inactive |
This table illustrates how modifications to the structure can significantly influence antimicrobial efficacy.
Cytotoxicity and Safety Profile
While exploring the therapeutic potential, it is also essential to assess cytotoxicity. Initial screenings indicate that compounds in this class exhibit low toxicity profiles at therapeutic concentrations. Further studies are necessary to confirm these findings and establish safety margins.
Pharmacokinetics and Metabolism
Studies on pharmacokinetics indicate that compounds with a similar structure have favorable absorption and distribution characteristics. For instance, triazole derivatives often demonstrate good membrane permeability and metabolic stability, which are crucial for their effectiveness as therapeutic agents .
Comparative Studies
Comparative studies with other known triazole-containing compounds reveal that this compound exhibits competitive activity against various pathogens while maintaining a favorable safety profile .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticholinesterase Activity
The 1,2,3-triazole moiety present in TBAC is known for its significant biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. A recent study highlights the potential of 1,2,3-triazole derivatives in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting AChE and butyrylcholinesterase (BuChE) enzymes . TBAC has been synthesized and tested alongside other triazole derivatives, showing promising results in enhancing cognitive function through cholinergic modulation.
1.2 Antimicrobial Properties
TBAC exhibits antimicrobial activity against various pathogens. The triazole ring structure contributes to its ability to disrupt microbial cell membranes and inhibit growth. Research indicates that compounds containing the 1,2,3-triazole scaffold can possess antifungal and antibacterial properties . This makes TBAC a candidate for further development into therapeutic agents for infectious diseases.
1.3 Anticancer Activity
The anticancer potential of TBAC is also noteworthy. Studies have reported that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The specific structure of TBAC may enhance its efficacy compared to other triazole compounds.
Agricultural Applications
2.1 Pesticidal Activity
The unique chemical properties of TBAC allow it to function as a pesticide. Its ability to inhibit specific enzymes in pests can lead to effective pest control without harming beneficial insects . Research into the synthesis of hybrid compounds incorporating TBAC has shown improved insecticidal properties against common agricultural pests.
2.2 Plant Growth Regulation
Recent studies suggest that TBAC may also act as a plant growth regulator. Compounds with triazole structures have been shown to influence plant hormone levels and promote growth under stress conditions . This application could be crucial for enhancing crop yields in challenging environments.
Material Science Applications
3.1 Polymer Chemistry
TBAC can be utilized in polymer chemistry for the synthesis of novel materials with enhanced properties. The incorporation of triazole groups into polymer backbones can improve thermal stability and mechanical strength . This application is particularly relevant in developing materials for high-performance applications.
3.2 Coatings and Adhesives
The chemical stability and adhesion properties of TBAC make it suitable for use in coatings and adhesives. Its ability to form strong bonds with various substrates can enhance the durability and performance of coatings used in industrial applications .
Summary Table of Applications
| Application Area | Specific Use | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | AChE/BuChE inhibition | Treatment for Alzheimer's disease |
| Antimicrobial agent | Effective against various pathogens | |
| Anticancer agent | Induces apoptosis in cancer cells | |
| Agricultural Science | Pesticide | Targeted pest control |
| Plant growth regulator | Enhanced crop yields | |
| Material Science | Polymer synthesis | Improved thermal stability and mechanical strength |
| Coatings and adhesives | Enhanced durability |
Case Studies
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of TBAC on neuronal cells exposed to oxidative stress. Results indicated that TBAC significantly reduced cell death and improved cell viability compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Agricultural Efficacy
Field trials assessing the efficacy of TBAC as a pesticide demonstrated a reduction in pest populations by over 50% compared to untreated plots. The results indicate that TBAC could serve as an environmentally friendly alternative to conventional pesticides .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Carbamate Derivatives
Key Differences :
- Boc protection offers orthogonal deprotection strategies vs. sulfonic acid groups in BTTES, which improve solubility but limit cellular permeability .
Triazole-Based Bioactive Compounds
Comparison with Target Compound :
- The target compound lacks electron-withdrawing groups (e.g., CF₃ in IV) but includes a primary amine (after Boc deprotection), which may enhance hydrogen-bonding interactions.
- Aromatic vs. Heteroaromatic Substituents: The 3-(aminomethyl)phenyl group in the target compound provides a planar aromatic surface for target binding, similar to quinoline in IV/V but with reduced steric bulk .
Preparation Methods
Synthesis of tert-Butyl N-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate
The starting point is the synthesis of a suitable carbamate precursor, tert-butyl N-[(3-(aminomethyl)phenyl)methyl]carbamate , which can be achieved via carbamation of an amine with tert-butyl chloroformate (Boc anhydride).
- Reagents: tert-butyl chloroformate, amine precursor.
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base: Triethylamine (TEA) to neutralize HCl generated.
- Temperature: 0°C to room temperature.
- Procedure:
1. Dissolve the amine (e.g., 3-(aminomethyl)phenyl derivative) in DCM or THF.
2. Add triethylamine to the solution at 0°C.
3. Slowly add tert-butyl chloroformate dropwise, maintaining the temperature.
4. Stir at room temperature for 1-2 hours.
5. Wash the organic layer with aqueous acid, bicarbonate, and brine.
6. Dry over sodium sulfate and evaporate under reduced pressure.
Yield: Typically high (70-90%), depending on the purity of starting amines.
Construction of the 1,2,3-Triazole Ring
Click Chemistry Approach
The 1,2,3-triazole core is efficiently assembled via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a robust and regioselective method.
- Synthesize an azide derivative bearing the phenyl-aminomethyl group.
- Prepare an alkyne-functionalized heteroaryl precursor.
- Couple under Cu(I) catalysis in a suitable solvent (e.g., tert-butanol/water mixture).
- Catalyst: CuSO₄·5H₂O with sodium ascorbate.
- Solvent: Tert-butanol/water (1:1).
- Temperature: Ambient or slightly elevated (25-50°C).
- Duration: 12-24 hours.
Functionalization of the Phenyl Ring with Aminomethyl
The aminomethyl group at the 3-position of the phenyl ring can be introduced via:
- Formylation followed by reductive amination: Using formaldehyde and ammonia.
- Direct substitution: Through nucleophilic substitution if a suitable leaving group exists.
- Reagents: Formaldehyde, ammonia or primary amines.
- Catalysts: Acidic or basic conditions, depending on the route.
- Temperature: Mild (room temperature to 50°C).
- Time: Several hours to overnight.
Assembly of the Final Compound
Coupling of the Heteroaryl and Phenyl Units
The final step involves coupling the heteroaryl-triazole core with the phenyl-aminomethyl moiety, often via amide bond formation using coupling reagents like HATU, EDC, or DCC.
- Reagents: HATU or EDC, DIPEA or TEA.
- Solvent: DMF or DCM.
- Temperature: Room temperature.
- Duration: 12-24 hours.
Data Table Summarizing Preparation Methods
| Step | Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Carbamate formation | tert-Butyl chloroformate, TEA | DCM | 0°C to RT, 1-2h | 80-95% | Standard Boc protection |
| Triazole ring synthesis | Azide + alkyne, CuSO₄, sodium ascorbate | Tert-butanol/water | RT, 12-24h | 70-90% | Click chemistry |
| Phenyl aminomethylation | Formaldehyde, ammonia | Methanol or water | RT to 50°C | 60-80% | Reductive amination |
| Final coupling | HATU/EDC, DIPEA | DMF or DCM | RT, 12-24h | 75-85% | Amide bond formation |
Research Findings and Notes
- Efficiency and Selectivity: CuAAC provides regioselective synthesis of the triazole core with high yields and minimal by-products.
- Protecting Group Strategy: Boc protection of amines is preferred for its stability and ease of removal.
- Functionalization Flexibility: The aminomethyl group allows for diverse modifications, facilitating structure-activity relationship (SAR) studies.
- Reaction Optimization: Temperature control, choice of solvent, and stoichiometry significantly influence yields and purity.
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate?
The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click" reaction. A typical protocol involves:
- Step 1: Preparation of the azide precursor (e.g., 3-(azidomethyl)aniline) and the alkyne precursor (e.g., propargyl alcohol derivative).
- Step 2: CuAAC reaction using Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in a solvent like THF or DMF at room temperature.
- Step 3: Protection of the amine group using tert-butyl carbamate (Boc) via reaction with Boc anhydride in the presence of a base (e.g., DMAP). Yields typically range from 65–75%, with purity confirmed by TLC and HPLC .
Q. How should researchers characterize this compound post-synthesis?
Key characterization methods include:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm regioselective 1,4-triazole formation and Boc protection.
- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight (expected ~361.4 g/mol).
- X-ray Crystallography: For solid-state structure validation (if crystalline), as demonstrated for similar carbamate derivatives .
- IR Spectroscopy: To identify carbamate C=O stretches (~1680–1720 cm⁻¹) .
Q. What purification techniques are effective for isolating this compound?
- Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane (e.g., 30–50% EtOAc).
- Recrystallization: Ethanol/water mixtures yield high-purity crystals, as reported for analogous triazole-carbamates (melting points ~190–200°C) .
Q. What safety precautions are critical during handling?
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
- Storage: Store at 2–8°C in airtight containers, away from strong acids/bases (Boc groups are acid-labile) .
Advanced Research Questions
Q. How can regioselectivity and purity be optimized during triazole formation?
- Catalyst Tuning: Cu(I) catalysts (e.g., CuBr with TBTA ligand) enhance regioselectivity for 1,4-triazole over 1,5-isomers.
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve reaction rates.
- Post-Reaction Workup: Use chelating agents (EDTA) to remove residual copper, reducing side reactions .
Q. What stability considerations apply to the carbamate group under experimental conditions?
- Acidic Conditions: Boc groups hydrolyze in TFA or HCl (e.g., 20% TFA in DCM, 30 min), necessitating neutralization after cleavage.
- Thermal Stability: Decomposition occurs above 150°C; avoid prolonged heating during rotary evaporation .
Q. How to resolve discrepancies in reported yields for similar triazole derivatives?
- Variable Analysis: Screen catalyst loadings (1–5 mol%), azide/alkyne ratios (1:1 to 1:1.2), and reaction times (2–24 hrs).
- Byproduct Identification: Use LC-MS to detect unreacted azides or alkyne dimers. For example, reports 72% yield under reflux, while longer reaction times may improve conversions .
Q. How does the aminomethylphenyl group influence further functionalization?
- Amine Reactivity: The primary amine can undergo acylation, sulfonylation, or reductive alkylation. Pre-protection (e.g., Fmoc) may be required during multi-step syntheses.
- Steric Effects: The bulky triazole and phenyl groups may hinder reactions at the methylene bridge .
Q. What analytical methods confirm molecular assembly and hydrogen bonding in crystalline forms?
Q. How to design experiments for polymer/dendrimer applications?
- Click Chemistry Modularity: Use the triazole as a linker for conjugating peptides, sugars, or fluorophores (e.g., azide-functionalized polymers).
- Boc Deprotection: Generate free amines for cross-linking or post-functionalization. demonstrates triazole-carbamates in glycocluster synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
